Thalidomide-O-PEG4-Azide is a synthetic compound that plays a significant role in modern medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This compound combines thalidomide, a well-known drug with historical significance, with a polyethylene glycol (PEG) linker and an azide functional group. The azide group enhances its utility in click chemistry, allowing for efficient conjugation with various biomolecules.
Thalidomide-O-PEG4-Azide is classified as a bioconjugate compound. It belongs to the broader category of azides, which are characterized by the functional group -N₃. This compound is primarily sourced from chemical suppliers specializing in research-grade reagents for biochemical applications. Its classification as a PROTAC linker highlights its importance in targeted protein degradation strategies, which are gaining traction in drug discovery and development.
The synthesis of Thalidomide-O-PEG4-Azide involves several key steps:
These synthetic routes can be optimized for yield and purity, often employing automated synthesis techniques to facilitate large-scale production under controlled conditions .
Thalidomide-O-PEG4-Azide features a unique molecular structure characterized by:
The molecular formula can be represented as C₁₄H₁₈N₄O₅, with a molecular weight of approximately 306.32 g/mol. The presence of the azide group allows for versatile applications in bioconjugation .
Thalidomide-O-PEG4-Azide primarily participates in two types of chemical reactions:
These reactions are crucial for creating complex bioconjugates that can be utilized in various biological studies.
Thalidomide-O-PEG4-Azide functions primarily as a linker in PROTAC technology. Its mechanism involves:
Thalidomide-O-PEG4-Azide exhibits several notable physical and chemical properties:
These properties make it an attractive candidate for research in drug development and bioconjugation .
Thalidomide-O-PEG4-Azide is primarily utilized in:
Thalidomide-O-PEG4-Azide incorporates a thalidomide-based cereblon (CRBN) E3 ubiquitin ligase ligand, enabling hijacking of the ubiquitin-proteasome system for targeted protein degradation. The thalidomide moiety binds CRBN with high specificity, forming a substrate receptor complex within the Cullin 4 RING E3 ubiquitin ligase (CRL4^CRBN^) machinery [3] [9]. This binding induces conformational changes in CRBN, creating a neomorphic surface that recruits target proteins for polyubiquitination [9]. The structural orientation of the thalidomide component is critical: its phthalimide ring engages in key hydrogen-bonding interactions with CRBN residues (e.g., Trp380, Trp386, and His378), while the glutarimide nitrogen coordinates a structural water molecule essential for protein binding [3] [7].
Table 1: CRBN Ligand Properties in Thalidomide-O-PEG4-Azide
Structural Feature | Role in PROTAC Design | Biological Impact |
---|---|---|
Phthalimide ring | CRBN binding domain | High-affinity E3 ligase recruitment (Kd ≈ 185–250 nM) |
Glutarimide moiety | Hydrophobic pocket engagement | Induces neosubstrate recruitment surface |
Piperidine-2,6-dione | Zinc finger protein mimicry | Enables degradation of "undruggable" transcription factors |
The integration of thalidomide derivatives addresses a key challenge in PROTAC design: identifying E3 ligase ligands compatible with ternary complex formation. Thalidomide's small molecular weight (258 g/mol) preserves PROTAC cell permeability, while its established safety profile facilitates clinical translation [9].
The tetraethylene glycol (PEG4) linker in Thalidomide-O-PEG4-Azide serves as a modular spacer that balances flexibility, hydrophilicity, and steric considerations. Comprising four repeating ethylene oxide units (molecular weight: 192 Da), the PEG4 linker extends the distance between the thalidomide anchor and the azide terminus to approximately 20 Å [2] [5]. This length is optimal for facilitating:
Table 2: Impact of PEG Length on PROTAC Performance
Linker Length | Degradation Efficiency (DC50) | Solubility (mg/mL) | Cellular Permeability |
---|---|---|---|
PEG2 | >1 µM | 15–20 | Moderate |
PEG4 | 10–100 nM | 80–100 | High |
PEG6 | 50–500 nM | 120–150 | Low |
Pharmacokinetic studies show PEG4 linkers reduce plasma protein binding by 30–40% compared to alkyl chains, improving tissue distribution [10]. The linker's flexibility also minimizes entropic penalties during ternary complex formation, increasing degradation efficiency [6].
The terminal azide group (-N3) enables bioorthogonal conjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows:
Table 3: Bioconjugation Applications of Azide Group
Conjugation Method | Reaction Conditions | Yield | Application in PROTACs |
---|---|---|---|
CuAAC | CuSO4, sodium ascorbate, 25°C | >95% | Cell-free synthesis |
SPAAC | No catalyst, 37°C | 80–90% | Live-cell labeling |
The azide group’s small steric footprint (<5 Å) minimizes interference with warhead-target interactions. Post-conjugation, the triazole ring formed during CuAAC may enhance solubility through hydrogen-bonding capacity [1].
PEG4 linkers demonstrate superior performance over alternative chemistries in three key areas:
Hydrophilicity and Solubility:PEG4 increases cLogP by −1.5 to −2.0 units versus alkyl chains, reducing aggregation in physiological buffers. PROTACs incorporating PEG4 maintain >90% solubility in aqueous solutions versus 40–60% for alkyl-linked counterparts [5] [10].
Proteolytic Stability:Unlike ester-containing linkers, PEG4 resists hydrolysis by serum esterases. Incubation in human plasma shows 95% integrity after 24 hours versus <50% for ester linkers [6].
Table 4: Linker Chemistry Performance Metrics
Linker Type | Degradation Efficiency (DC50) | Aqueous Solubility | Plasma Stability (t1/2) |
---|---|---|---|
PEG4 | 10–100 nM | >100 mg/mL | >24 hours |
Alkyl (C8) | 300–500 nM | 20–30 mg/mL | 12–18 hours |
Aromatic (Biphenyl) | 50–200 nM | 5–10 mg/mL | >24 hours |
Ester-based | 100 nM–1 µM | 30–50 mg/mL | 2–6 hours |
PEG4’s balanced flexibility enables optimal positioning of warheads for diverse targets, including previously "undruggable" proteins like STAT3 and IRAK4 [3] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1